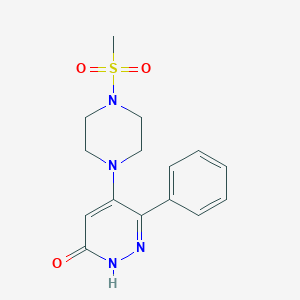![molecular formula C19H20FN5O2 B6439656 3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2549014-59-5](/img/structure/B6439656.png)
3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine" is a complex organic molecule, distinguished by its multifaceted structure that includes a fluoropyridine ring, a piperidine moiety, and an imidazopyridazine fragment. Each functional group within this compound suggests a versatile chemical reactivity, making it a promising candidate in various domains of scientific research, particularly within the realms of medicinal chemistry and pharmacology.
作用机制
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, which this compound is a part of, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause significant changes that result in their anti-tb activity .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical pathways, leading to their diverse bioactivity .
Result of Action
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against mdr-tb and xdr-tb .
准备方法
Synthetic Routes and Reaction Conditions
Step 1 Formation of 2-methylimidazo[1,2-b]pyridazin-6-yl: : This step typically involves the cyclization of precursors like 2-amino-5-bromopyridine with appropriate aldehydes and acids under reflux conditions in a solvent like ethanol, yielding 2-methylimidazo[1,2-b]pyridazin-6-yl.
Step 2 Introduction of the Piperidine Moiety: : The attachment of the piperidine ring can be accomplished via a substitution reaction using 4-chloromethylpiperidine and the aforementioned intermediate under basic conditions, like sodium hydride (NaH) in dimethylformamide (DMF).
Step 3 Coupling to Fluoropyridine: : The final step involves the coupling of the synthesized intermediate with 3-fluoropyridine-2-carbonyl chloride in the presence of a base such as triethylamine (TEA) in an inert atmosphere like nitrogen to prevent moisture interference.
Industrial Production Methods: : Industrial-scale synthesis of this compound might leverage continuous flow chemistry techniques to optimize yields and reduce reaction times. Scaling up these reactions involves rigorously controlling the reaction parameters, including temperature, pressure, and solvent use, to ensure high purity and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to N-oxide derivatives.
Reduction: : Reduction reactions, especially on the imidazopyridazine moiety, could yield reduced heterocycles under conditions using hydrogenation catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are possible, particularly on the fluoropyridine ring, which can be displaced by strong nucleophiles in polar aprotic solvents like DMSO or DMF.
Common Reagents and Conditions
Oxidizing Agents: : Agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).
Nucleophiles: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: : N-oxides or other oxidized forms.
Reduction Products: : Reduced heterocycles.
Substitution Products: : Derivatives with substitutions on the fluoropyridine ring.
科学研究应用
Chemistry: : The compound's intricate structure allows for varied chemical reactivity studies, focusing on understanding how different functional groups interact under various conditions. It serves as a model compound for studying synthetic strategies involving multiple reactive sites.
Biology: : Its potential biological activity, stemming from its unique structural features, makes it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical interactions. It can be used to explore the structure-activity relationships (SAR) in drug design.
Medicine: : Given its structure, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent. Preclinical studies might focus on its efficacy and safety profile in various disease models.
Industry: : The compound could find applications in materials science, particularly in developing polymers or other materials that benefit from its unique electronic properties. Its role as a precursor or intermediate in the synthesis of more complex molecules is another industrial interest.
相似化合物的比较
Comparison with Other Compounds
2-fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine: : Similar structure but with different substitution positions, affecting its reactivity and biological activity.
3-fluoro-2-{4-[({1H-imidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine: : Similar core structure but with different substituents, impacting its interaction with biological targets.
3-chloro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine: : Replacement of the fluorine atom with chlorine alters its electronic properties and reactivity.
Uniqueness
Hope that quenched your thirst for chemical knowledge! Got any other mysterious compounds up your sleeve?
属性
IUPAC Name |
(3-fluoropyridin-2-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13-11-25-16(22-13)4-5-17(23-25)27-12-14-6-9-24(10-7-14)19(26)18-15(20)3-2-8-21-18/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFENQZOORSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C(C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B6439575.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B6439582.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine](/img/structure/B6439593.png)

![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439606.png)
![3-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439610.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine](/img/structure/B6439618.png)
![tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6439627.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine](/img/structure/B6439631.png)
![2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439639.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine](/img/structure/B6439640.png)
![3-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B6439646.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B6439669.png)
![6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6439675.png)
